molecular formula C14H18N2O3S B2377803 Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone CAS No. 2034238-85-0

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

Cat. No.: B2377803
CAS No.: 2034238-85-0
M. Wt: 294.37
InChI Key: VPTSGRZWOHAKFV-UHFFFAOYSA-N
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Description

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyrano product. This intermediate is then reacted with morpholine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but scaled up with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

morpholin-4-yl-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-14(16-4-6-18-7-5-16)11-1-3-15-13(9-11)19-12-2-8-20-10-12/h1,3,9,12H,2,4-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTSGRZWOHAKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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